molecular formula C16H15NO5 B5755546 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid

Cat. No. B5755546
M. Wt: 301.29 g/mol
InChI Key: KDWYJMGAYIXDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid, also known as Ebenzolamide, is a chemical compound that belongs to the class of sulfonamide derivatives. It is a potent carbonic anhydrase inhibitor that has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. Carbonic anhydrase catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. The bicarbonate is then transported out of the cell, while the protons are transported into the cell. By inhibiting the activity of carbonic anhydrase, 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid reduces the production of bicarbonate and protons, which in turn reduces the production of aqueous humor.
Biochemical and Physiological Effects:
2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to be effective in reducing the intraocular pressure in patients with glaucoma. It works by reducing the production of aqueous humor, which in turn reduces the intraocular pressure. 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid has several advantages for lab experiments. It is a potent carbonic anhydrase inhibitor that can be used to study the role of carbonic anhydrase in various biological processes. It is also relatively easy to synthesize and has a high yield. However, 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid also has several limitations. It is a sulfonamide derivative, which can cause allergic reactions in some individuals. It is also relatively expensive compared to other carbonic anhydrase inhibitors.

Future Directions

There are several future directions for the study of 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid. One potential direction is the development of new carbonic anhydrase inhibitors that are more potent and selective than 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid. Another potential direction is the study of the anti-inflammatory and antioxidant effects of 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid in other medical conditions. Finally, the role of 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid in the regulation of mitochondrial function and oxidative stress could be further studied in various disease models.

Synthesis Methods

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid can be synthesized by the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction with 4-aminophenol in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid. The overall yield of the synthesis method is around 60%.

Scientific Research Applications

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of glaucoma, a condition characterized by increased intraocular pressure. 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By inhibiting the activity of carbonic anhydrase, 2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid reduces the production of aqueous humor, which in turn reduces the intraocular pressure.

properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-22-14-6-4-3-5-11(14)15(19)17-13-8-7-10(18)9-12(13)16(20)21/h3-9,18H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWYJMGAYIXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Ethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid

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